Lamotrigine N2-Oxide

Description

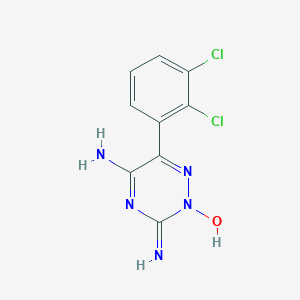

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGNPWUXPLVPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50568044 | |

| Record name | 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136565-76-9 | |

| Record name | Lamotrigine N2-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50568044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAMOTRIGINE N2-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TV183VGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Lamotrigine N2-Oxide

An In-depth Technical Guide to Lamotrigine N2-Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key metabolite of the widely used anticonvulsant and mood-stabilizing drug, Lamotrigine. The guide covers its chemical structure, physicochemical properties, metabolic pathway, and detailed analytical protocols for its quantification in biological matrices.

Chemical Identity and Structure

This compound (LTG N2-Oxide) is a primary metabolite of Lamotrigine, formed through oxidation.[1][2] Its formal chemical name is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide.[1] The structure consists of a 2,3-dichlorophenyl group attached to a 1,2,4-triazine ring, which is substituted with two amino groups and an N-oxide at the 2-position of the triazine ring.

The canonical SMILES representation of the molecule is C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O.[3][4]

Caption: Logical diagram of this compound structure.

Physicochemical Properties

This compound is synthesized and used as a reference standard for analytical and quality control applications in drug development and clinical monitoring. Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₇Cl₂N₅O | |

| Molecular Weight | 272.09 g/mol | |

| Monoisotopic Mass | 271.0027653 Da | |

| CAS Number | 136565-76-9 | |

| IUPAC Name | 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine | |

| Synonyms | LTG N2-oxide, Lamotrigine Impurity 20 | |

| XLogP3 (Predicted) | 1.4 | |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO and Methanol |

Metabolic Pathway of Lamotrigine

Lamotrigine is extensively metabolized in the liver, primarily through glucuronidation by UDP-glucuronyl transferases. A secondary but significant metabolic route is N-oxidation, which results in the formation of this compound. This metabolite, along with the N2-glucuronide conjugate, is then excreted in the urine. Understanding this pathway is critical for evaluating the drug's pharmacokinetics and potential drug-drug interactions.

Caption: Metabolic pathway of Lamotrigine.

Experimental Protocols

Quantification of this compound in Human Plasma via UHPLC-MS/MS

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method allows for the simultaneous determination of Lamotrigine and its key metabolites, including the N2-Oxide, in patient plasma. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.

A. Sample Preparation:

-

Collection: Collect patient blood samples in appropriate anticoagulant tubes.

-

Separation: Centrifuge the blood samples to separate the plasma.

-

Protein Precipitation: Precipitate plasma proteins by adding methanol. This step effectively releases the analytes into the supernatant for analysis.

-

Extraction: Centrifuge the mixture and collect the supernatant containing this compound and other analytes.

B. Chromatographic Conditions:

-

System: UHPLC system coupled with a tandem mass spectrometer.

-

Column: Agilent Poroshell 120 SB-C18 (4.6 × 50 mm, 2.7 μm) or equivalent.

-

Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.

-

Flow Rate: 0.4 mL/min.

-

Total Run Time: 3 minutes.

C. Mass Spectrometry Detection:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Ion Transition: The specific precursor-to-product ion transition for this compound is m/z 272.2 → 241.9.

-

Internal Standard: A stable isotope-labeled version of Lamotrigine (e.g., LTG-¹³C₃) is used as an internal standard, with an ion transition of m/z 259.1 → 144.8.

D. Method Validation:

-

Calibration Range: The method is linear over a calibration range of 0.000625 to 0.05 mg/L for this compound.

-

Precision and Accuracy: The method demonstrates high precision, with intra-day and inter-day coefficients of variation (CV) of less than 15%.

-

Stability: Analytes are stable in plasma for at least 8 hours at room temperature, 80 days at -80 °C, and through three freeze-thaw cycles.

Caption: Analytical workflow for this compound.

References

Lamotrigine N2-Oxide (CAS: 136565-76-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine N2-Oxide is a prominent metabolite and a key reference standard for the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine.[1][2][3] As a phenyltriazine derivative, Lamotrigine's therapeutic efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for comprehensive pharmacological and toxicological assessments. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, metabolic pathway, and analytical determination. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, analytical method development, and quality control processes related to Lamotrigine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 136565-76-9 | [1][2] |

| Molecular Formula | C₉H₇Cl₂N₅O | |

| Molecular Weight | 272.1 g/mol | |

| IUPAC Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide | |

| Synonyms | LTG N2-oxide | |

| Physical Form | Solid | |

| Solubility | Slightly soluble in DMSO and Methanol |

Metabolic Pathway of Lamotrigine

Lamotrigine undergoes extensive metabolism in humans, with the primary route being glucuronidation. N-oxidation represents a minor metabolic pathway. The metabolic conversion of Lamotrigine to this compound is a secondary route of elimination. The major metabolite is the inactive Lamotrigine 2-N-glucuronide conjugate. The metabolic pathway is depicted below.

Experimental Protocols

Analysis of Lamotrigine and its Metabolites in Human Plasma by UHPLC-MS/MS

This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in human plasma.

1. Sample Preparation

-

To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., Lamotrigine-¹³C₃).

-

Add 20 µL of 5% formic acid in water to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer 80 µL of the supernatant to a clean tube.

-

Add 40 µL of water to the supernatant.

-

Vortex for 30 seconds.

-

Inject an aliquot of the final solution into the UHPLC-MS/MS system.

2. UHPLC Conditions

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A suitable gradient program to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

3. MS/MS Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lamotrigine: m/z 256.0 → 211.0

-

This compound: m/z 272.0 → 227.0

-

Lamotrigine N2-glucuronide: m/z 432.0 → 256.0

-

Internal Standard (Lamotrigine-¹³C₃): m/z 259.0 → 214.0

-

4. Quantitative Data

| Analyte | Calibration Range (ng/mL) |

| Lamotrigine | 2.5 - 5000 |

| This compound | 0.25 - 50 |

| Lamotrigine N2-glucuronide | 2.5 - 5000 |

This method demonstrates good linearity, precision, and accuracy for the quantification of Lamotrigine and its metabolites in human plasma.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates the workflow for the UHPLC-MS/MS analysis of Lamotrigine and its metabolites in human plasma.

Conclusion

This compound is a minor but important metabolite of Lamotrigine. While it does not appear to have significant pharmacological activity itself, its accurate detection and quantification are essential for a complete understanding of Lamotrigine's pharmacokinetics. The availability of well-characterized reference standards and validated analytical methods, such as the UHPLC-MS/MS protocol detailed in this guide, is critical for researchers and drug development professionals. Further investigation into the potential for this metabolite to be involved in any off-target effects or drug-drug interactions may be warranted, although current evidence suggests its role is primarily that of a metabolic byproduct.

References

Lamotrigine N2-Oxide: A Comprehensive Technical Guide on its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to Lamotrigine N2-Oxide, a minor but significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, Lamotrigine. This document consolidates information on its initial identification, metabolic pathway, and the analytical methods developed for its detection and quantification. Detailed experimental protocols for its analysis are provided, along with a proposed synthesis method based on established chemical principles. Quantitative data are presented in structured tables for clarity, and logical relationships are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a second-generation antiepileptic drug first synthesized in the late 1970s by Burroughs Wellcome and launched in 1990.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[3] While effective in managing epilepsy and bipolar disorder, its clinical use necessitates a thorough understanding of its metabolic fate.

Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main metabolite being the inactive 2-N-glucuronide conjugate.[3] However, a minor metabolic pathway involves oxidation, leading to the formation of this compound.[4] This document focuses specifically on this N-oxide metabolite, tracing its discovery and compiling essential technical information for the scientific community.

Discovery and History

The identification of this compound is rooted in early metabolic studies of Lamotrigine. One of the earliest reports identifying this metabolite was by Doig and Clare in 1991 , from the Wellcome Research Laboratories. Using thermospray liquid chromatography-mass spectrometry (LC-MS), they successfully identified various urinary metabolites of Lamotrigine, including the N2-oxide derivative.

Subsequent studies further solidified the existence and metabolic relevance of this compound. A notable study by Maggs et al. in 2000 investigated the metabolism of radiolabeled Lamotrigine in rats. This study provided quantitative data, demonstrating that a small fraction of the administered dose is excreted in the urine as the N-oxide metabolite. These foundational studies were crucial in mapping the complete metabolic profile of Lamotrigine and understanding the minor oxidative pathways it undergoes. The availability of this compound as a reference standard from various chemical suppliers today is a testament to the established understanding of its role in Lamotrigine's metabolism.

Metabolic Pathway

Lamotrigine undergoes metabolism primarily in the liver. While the major pathway is N-glucuronidation, a minor pathway involves oxidation of the triazine ring, resulting in the formation of this compound. This oxidative metabolism is a secondary route of elimination for the parent drug.

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound is essential for its use as a reference standard in analytical studies. The following tables summarize key physicochemical and pharmacokinetic parameters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 136565-76-9 | |

| Molecular Formula | C₉H₇Cl₂N₅O | |

| Molecular Weight | 272.1 g/mol | |

| IUPAC Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Urinary Excretion (% of Dose) | 0.9 ± 0.2% |

Experimental Protocols

Synthesis of this compound (Proposed)

While a detailed, publicly available synthesis protocol for this compound is scarce, a plausible method can be derived from general procedures for the N-oxidation of 1,2,4-triazines. The synthesis would likely involve the direct oxidation of Lamotrigine using a suitable oxidizing agent.

Materials:

-

Lamotrigine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution) or m-Chloroperoxybenzoic acid (m-CPBA)

-

Sodium Bicarbonate solution

-

Ethyl Acetate

-

Magnesium Sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve Lamotrigine in glacial acetic acid.

-

Slowly add hydrogen peroxide solution or a solution of m-CPBA in a suitable solvent while maintaining the temperature (e.g., with an ice bath).

-

Allow the reaction to stir at room temperature or a slightly elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the excess oxidizing agent.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Method: UHPLC-MS/MS for Quantification in Plasma

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is commonly used for the simultaneous determination of Lamotrigine and its metabolites in biological matrices.

Table 3: UHPLC-MS/MS Parameters for this compound Analysis

| Parameter | Condition | Reference |

| Chromatography | ||

| Column | C18 reverse-phase column | |

| Mobile Phase | Gradient elution with acetonitrile and water containing a modifier (e.g., formic acid) | |

| Flow Rate | 0.4 mL/min | |

| Run Time | 3 min | |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| Ion Transition (m/z) | 272.2 > 241.9 | |

| Calibration Range | 0.000625 - 0.05 mg/L |

Sample Preparation (Plasma):

-

To a plasma sample, add an internal standard (e.g., Lamotrigine-¹³C₃).

-

Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the UHPLC-MS/MS system.

Characterization Data

The structural confirmation of this compound relies on spectroscopic techniques.

Mass Spectrometry

The characteristic ion transition for this compound in tandem mass spectrometry is m/z 272.2 → 241.9. This corresponds to the fragmentation of the protonated molecule [M+H]⁺.

NMR Spectroscopy (Predicted)

Conclusion

This compound, a minor metabolite of Lamotrigine, was first identified in the early 1990s through advanced analytical techniques. While it represents a minor pathway in Lamotrigine's overall metabolism, its characterization is crucial for a complete understanding of the drug's disposition and for the development of comprehensive analytical methods for therapeutic drug monitoring and metabolic studies. This technical guide provides a consolidated resource for researchers and professionals, offering historical context, quantitative data, and detailed experimental protocols relevant to this compound. Further research into its specific synthesis and detailed spectroscopic characterization will continue to be of value to the pharmaceutical sciences community.

References

Lamotrigine N2-Oxide: An In-Depth Technical Guide to a Minor Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an established antiepileptic drug also utilized in the management of bipolar disorder, undergoes extensive metabolism in the human body. While the primary metabolic route is glucuronidation, leading to the formation of the inactive 2-N-glucuronide conjugate, a number of minor metabolites are also formed.[1][2] Among these is Lamotrigine N2-oxide, a product of oxidation of the parent molecule. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its analysis, and illustrating its position within the broader metabolic pathway of Lamotrigine.

Chemical and Physical Properties

This compound is chemically identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136565-76-9 | [3] |

| Molecular Formula | C₉H₇Cl₂N₅O | [3] |

| Molecular Weight | 272.1 g/mol | |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO and Methanol |

Metabolic Pathway of Lamotrigine

Lamotrigine is predominantly metabolized in the liver. The main pathway involves direct N-glucuronidation at the N2-position of the triazine ring, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A4. A smaller fraction undergoes glucuronidation at the N5-position.

A minor pathway involves the oxidation of Lamotrigine. It is crucial to distinguish between two distinct oxidative processes. One is the formation of a reactive arene oxide intermediate on the dichlorophenyl ring, which is mediated by cytochrome P450 enzymes, specifically CYP2A6 and CYP2D6. This arene oxide can then be detoxified through conjugation with glutathione. The second, and the focus of this guide, is the formation of this compound through oxidation of one of the nitrogen atoms on the triazine ring. While the specific enzymes responsible for N-oxidation at the N2-position are not as extensively characterized as those for arene oxide formation, this metabolite is consistently detected in in vivo and in vitro studies.

Below is a diagram illustrating the metabolic pathways of Lamotrigine.

Quantitative Data

The formation of this compound is consistently reported as a minor metabolic pathway. Quantitative data from various studies are summarized below.

Table 1: Quantitative Analysis of Lamotrigine and its Metabolites

| Matrix | Analyte | Concentration Range / Amount Detected | Study Population / Model | Reference |

| Human Plasma | Lamotrigine | 0.025 - 2 mg/L (Calibration Range) | Epileptic Patients | |

| Human Plasma | Lamotrigine N2-glucuronide | 0.025 - 2 mg/L (Calibration Range) | Epileptic Patients | |

| Human Plasma | This compound | 0.000625 - 0.05 mg/L (Calibration Range) | Epileptic Patients | |

| Rat Urine | [¹⁴C]Lamotrigine | 4.5 ± 0.5% of administered dose | Adult Male Wistar Rats | |

| Rat Urine | [¹⁴C]Lamotrigine N-oxide | 0.9 ± 0.2% of administered dose | Adult Male Wistar Rats | |

| Rat Bile | [¹⁴C]Lamotrigine | 1.4 ± 0.3% of administered dose | Adult Male Wistar Rats | |

| Mouse Hepatocytes | This compound | Major metabolite | In vitro | |

| Human Hepatocytes | Lamotrigine N2-glucuronide | Major metabolite | In vitro |

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound. The following sections provide an overview of key experimental protocols.

Quantification of Lamotrigine and Metabolites by UHPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 300 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Lamotrigine-¹³C₃,d₃).

-

Vortex the sample for 30 seconds.

-

Add 400 µL of water and vortex for another 30 seconds.

-

Condition an SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of distilled water.

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.

-

Reconstitute the residue in 400 µL of the mobile phase.

b. UHPLC-MS/MS Conditions

-

Chromatographic Column: A reverse-phase column suitable for polar compounds (e.g., Chromolith® SpeedROD; RP-18e).

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).

-

Flow Rate: Approximately 0.4 - 0.5 mL/min.

-

Injection Volume: 10 µL.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) with the following transitions:

-

Lamotrigine: m/z 256.0 > 144.9

-

Lamotrigine N2-glucuronide: m/z 432.1 > 256.0

-

This compound: m/z 272.2 > 241.9

-

Internal Standard (Lamotrigine-¹³C₃): m/z 259.1 > 144.8

-

Experimental Workflow Diagram

In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the formation of this compound in an in vitro setting.

a. Reagents and Materials

-

Cryopreserved human liver microsomes

-

100 mM Phosphate buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

-

Lamotrigine stock solution (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration in the incubation is <1%)

-

Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

b. Incubation Protocol

-

Thaw the human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) with phosphate buffer.

-

In a microcentrifuge tube, pre-incubate the microsomes at 37°C for 5 minutes.

-

Add Lamotrigine to the incubation mixture to achieve the desired final concentration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.

-

Incubate at 37°C with gentle agitation for a specified time period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold organic solvent.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the presence of this compound using a validated analytical method, such as UHPLC-MS/MS.

Logical Relationship Diagram for In Vitro Metabolism

Pharmacological Activity and Toxicology

The majority of Lamotrigine's metabolites, including the primary N2-glucuronide, are considered pharmacologically inactive. There is limited specific information available regarding the pharmacological activity or potential toxicity of this compound. As a minor metabolite, its contribution to the overall therapeutic effect or adverse drug reactions of Lamotrigine is presumed to be minimal. However, the formation of the reactive arene oxide intermediate, another minor metabolic pathway, has been associated with hypersensitivity reactions and skin rashes. It is important for researchers to differentiate between the N-oxidation at the triazine ring and the formation of the arene oxide on the dichlorophenyl ring when investigating the toxicology of Lamotrigine's oxidative metabolism.

Conclusion

This compound is a minor metabolite of Lamotrigine, formed through an oxidative pathway. While not contributing significantly to the overall clearance of the parent drug, its characterization and quantification are essential for a complete understanding of Lamotrigine's metabolic profile. The experimental protocols detailed in this guide provide a framework for the reliable analysis of this metabolite in various biological matrices. Further research is warranted to fully elucidate the specific enzymatic pathways responsible for its formation and to definitively characterize its pharmacological and toxicological properties.

References

Pharmacological Properties of Lamotrigine N2-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamotrigine, an established anticonvulsant and mood stabilizer, undergoes metabolism to several compounds, including Lamotrigine N2-Oxide. While the pharmacological profile of the parent drug, lamotrigine, is well-documented, extensive investigation of the scientific literature reveals a significant scarcity of data specifically characterizing the pharmacological properties of its N2-oxide metabolite. This technical guide provides a comprehensive overview of the known pharmacology of lamotrigine as a foundational context, details its metabolic pathways with a focus on the formation of this compound, and highlights the current knowledge gap regarding the metabolite's intrinsic activity. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing the available information and identifying areas for future investigation.

Introduction to Lamotrigine

Lamotrigine is a phenyltriazine derivative with a broad spectrum of clinical applications, primarily in the management of epilepsy and bipolar disorder.[1] Its therapeutic efficacy is attributed to its effects on neuronal excitability.

Pharmacodynamics of Lamotrigine (Parent Compound)

The primary mechanism of action of lamotrigine involves the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and a reduction in the release of excitatory amino acids, predominantly glutamate.[1][2][3]

Mechanism of Action

-

Inhibition of Voltage-Gated Sodium Channels: Lamotrigine exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel. This action reduces sustained high-frequency firing of neurons without significantly affecting normal synaptic transmission.

-

Modulation of Glutamate Release: By inhibiting the influx of sodium ions into presynaptic terminals, lamotrigine attenuates the release of glutamate, a key excitatory neurotransmitter implicated in the pathophysiology of epilepsy and mood disorders.[3]

-

Other Potential Mechanisms: Some studies suggest that lamotrigine may also interact with other ion channels, such as voltage-gated calcium channels, and may have weak effects on serotonin 5-HT3 receptors, though these are considered secondary to its primary mechanism.

The proposed signaling pathway for lamotrigine's primary mechanism of action is illustrated below.

Caption: Proposed mechanism of action of Lamotrigine.

Pharmacokinetics of Lamotrigine and Formation of N2-Oxide

Absorption, Distribution, Metabolism, and Excretion (ADME) of Lamotrigine

| Pharmacokinetic Parameter | Value |

| Bioavailability | ~98% |

| Protein Binding | ~55% |

| Volume of Distribution | 1.28 - 1.36 L/kg |

| Primary Metabolism | Hepatic glucuronidation (UGT1A4, UGT2B7) |

| Major Metabolite | 2-N-glucuronide (inactive) |

| Elimination Half-life | 15 - 35 hours (variable) |

| Excretion | Primarily renal |

Metabolic Pathways of Lamotrigine

The metabolism of lamotrigine is extensive, with the primary pathway in humans being N-glucuronidation. However, other minor metabolites, including this compound, have been identified.

Caption: Metabolic pathways of Lamotrigine.

This compound: A Minor Metabolite

In humans, this compound is considered a minor metabolite. However, studies in animal models have shown species-dependent differences in its formation. Notably, in mouse hepatocytes, this compound has been identified as a major metabolite, and it has also been detected in the urine of rats. This suggests that the N-oxidation pathway is more significant in these species compared to humans.

Pharmacological Properties of this compound: The Knowledge Gap

Despite the identification and the development of analytical methods for this compound, there is a conspicuous absence of published data on its pharmacological properties. Extensive searches of the scientific literature did not yield any studies that have characterized its:

-

Anticonvulsant activity: It is unknown whether this compound possesses anticonvulsant properties similar to, greater than, or less than the parent compound.

-

Neuroprotective effects: There is no available data on the potential neuroprotective effects of this metabolite.

-

Mechanism of action: The molecular targets and mechanism of action of this compound have not been elucidated.

-

Quantitative pharmacological data: No IC50, ED50, Ki, or other quantitative measures of activity have been reported.

The major metabolite in humans, the 2-N-glucuronide, is known to be pharmacologically inactive. However, the activity status of the N2-oxide metabolite remains to be determined.

Experimental Protocols

Due to the lack of specific pharmacological studies on this compound, this section outlines general experimental protocols that could be employed to characterize its properties, based on the methodologies used for the parent drug, lamotrigine.

In Vitro Assessment of Anticonvulsant Activity

-

Electrophysiological Recordings:

-

Objective: To determine the effect of this compound on neuronal excitability.

-

Methodology: Whole-cell patch-clamp recordings from cultured neurons (e.g., cortical or hippocampal neurons).

-

Procedure:

-

Culture primary neurons on coverslips.

-

After a suitable period in culture, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Perfuse with artificial cerebrospinal fluid (aCSF).

-

Establish a whole-cell patch-clamp recording from a neuron.

-

Record baseline neuronal firing in response to depolarizing current injections.

-

Perfuse with varying concentrations of this compound and repeat the current injections.

-

Analyze the data for changes in action potential frequency, threshold, and other parameters.

-

-

Data Analysis: Compare the firing frequency and other electrophysiological properties before and after drug application. Generate concentration-response curves to determine an IC50 value.

-

In Vivo Assessment of Anticonvulsant Activity

-

Maximal Electroshock (MES) Test:

-

Objective: To evaluate the efficacy of this compound against generalized tonic-clonic seizures.

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer this compound or vehicle to groups of animals at various doses.

-

At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Data Analysis: Determine the median effective dose (ED50) for protection against the tonic hindlimb extension.

-

-

Pentylenetetrazol (PTZ) Seizure Test:

-

Objective: To assess the activity of this compound against clonic seizures.

-

Animal Model: Mice or rats.

-

Procedure:

-

Administer this compound or vehicle to groups of animals at various doses.

-

After a set pretreatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

-

Observe the animals for the onset and severity of clonic seizures.

-

-

Data Analysis: Determine the ED50 for the prevention of clonic seizures or an increase in seizure latency.

-

The workflow for in vivo anticonvulsant testing is depicted below.

Caption: Workflow for in vivo anticonvulsant activity screening.

Related Compounds: Sipatrigine

Sipatrigine, a derivative of lamotrigine, has demonstrated potent neuroprotective effects in preclinical models. Studies on sipatrigine have shown that it inhibits voltage-dependent sodium channels with an EC50 of 4.5 µM for reducing action potential firing and an EC50 of 7 µM for inhibiting sodium currents. This information on a structurally related compound suggests that modifications to the lamotrigine scaffold can retain or enhance its primary mechanism of action.

Conclusion and Future Directions

The pharmacological profile of this compound, a minor metabolite of lamotrigine in humans but more prominent in certain animal species, remains largely uncharacterized. While the parent drug's mechanisms of action are well-understood, the contribution, if any, of the N2-oxide metabolite to the overall pharmacological effect of lamotrigine is unknown. Given the species differences in its metabolism, further investigation into the pharmacological activity of this compound is warranted. Such studies would not only fill a significant knowledge gap but could also provide valuable insights into the structure-activity relationships of phenyltriazine anticonvulsants and inform the development of novel therapeutic agents. Future research should focus on the synthesis and subsequent pharmacological evaluation of this metabolite using the in vitro and in vivo models outlined in this guide.

References

An In-Depth Technical Guide to Lamotrigine N2-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic and mood-stabilizing drug. Its metabolism in humans is a critical aspect of its clinical pharmacology, leading to the formation of several metabolites. Among these is Lamotrigine N2-Oxide, a product of the oxidative metabolism of the parent drug. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its chemical identity, physicochemical properties, metabolic pathway, and analytical determination. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research, pharmaceutical analysis, and the development of related compounds.

Chemical Identity

The nomenclature of this compound can be presented in several ways, reflecting different systematic naming conventions.

-

Systematic IUPAC Name: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide[1][2]

-

Alternative IUPAC Name: 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine[3][4]

-

Common Synonyms: LTG N2-oxide, Lamotrigine Impurity 20[3]

-

CAS Number: 136565-76-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₉H₇Cl₂N₅O | |

| Molecular Weight | 272.1 g/mol | |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| XLogP3 | 1.4 |

Table 1: Physicochemical Properties of this compound

Metabolic Pathway and Formation

This compound is a minor metabolite of Lamotrigine in humans. The primary route of Lamotrigine metabolism is glucuronidation. However, a secondary pathway involving oxidation leads to the formation of the N2-oxide.

The metabolic conversion of Lamotrigine to its N2-Oxide is a crucial consideration in pharmacokinetic studies. The workflow for this metabolic process is illustrated in the following diagram.

Synthesis and Experimental Protocols

Synthesis

Analytical Determination in Biological Matrices

The quantification of Lamotrigine and its metabolites, including the N2-Oxide, in biological samples is essential for pharmacokinetic and toxicological studies. A common analytical workflow for this purpose is outlined below.

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been reported for the simultaneous determination of lamotrigine, lamotrigine N2-glucuronide, and this compound in human plasma. The key parameters of this method are summarized in Table 2.

| Parameter | Description |

| Instrumentation | UHPLC system coupled with a tandem mass spectrometer |

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient elution with a mixture of acetonitrile and water containing a modifier (e.g., formic acid) |

| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode |

| Sample Preparation | Protein precipitation followed by solid-phase extraction |

| Linearity Range | 0.000625 - 0.05 mg/L for this compound |

| Intra- and Inter-day Precision | < 15% |

| Accuracy | 85-115% |

Table 2: Key Parameters of a Validated UHPLC-MS/MS Method for this compound Analysis

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is a minor metabolite, and its plasma concentrations are significantly lower than those of the parent drug and the major N2-glucuronide metabolite. In a study of epileptic patients, the concentration of this compound was found to be in the range of 0.000625-0.05 mg/L.

Pharmacodynamics

There is currently limited information available regarding the specific pharmacodynamic or toxicological activity of this compound. As a minor metabolite, it is generally presumed to have minimal contribution to the overall therapeutic or adverse effects of Lamotrigine. However, further research is warranted to fully characterize its pharmacological profile.

Conclusion

This technical guide has summarized the key available information on this compound. While the IUPAC name, physicochemical properties, and analytical methods for its detection are well-documented, a detailed experimental protocol for its synthesis remains elusive in publicly accessible literature. The provided information on its metabolic formation and analytical quantification will be of significant value to researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further investigation into the potential pharmacodynamic activity of this metabolite is encouraged to complete our understanding of its role in the clinical profile of Lamotrigine.

References

Lamotrigine N2-Oxide: An In-Depth Technical Guide for Pharmaceutical Professionals

An examination of the formation, identification, and quantification of Lamotrigine N2-Oxide, a key impurity and metabolite of the widely used anticonvulsant drug Lamotrigine.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the chemical properties, metabolic pathways, and analytical methodologies pertinent to this specific impurity, offering a valuable resource for quality control, drug metabolism, and safety assessment.

Introduction to Lamotrigine and its N2-Oxide Impurity

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a broad-spectrum anticonvulsant medication used in the treatment of epilepsy and bipolar disorder. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a known impurity and a minor metabolite of Lamotrigine, formed through the oxidation of the nitrogen atom at the 2-position of the triazine ring. Its presence in the drug substance and formulated product needs to be carefully monitored and controlled.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide |

| CAS Number | 136565-76-9 |

| Molecular Formula | C₉H₇Cl₂N₅O |

| Molecular Weight | 272.09 g/mol |

| Appearance | Solid (commercially available as a reference standard) |

Formation of this compound

This compound can be formed through two primary routes: as a degradation product during the manufacturing process or storage of Lamotrigine, and as a metabolite in the human body.

Degradation Pathway

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. Lamotrigine has been shown to be susceptible to oxidative degradation, which can lead to the formation of this compound.

A generalized workflow for conducting forced degradation studies is outlined below:

Caption: Forced degradation workflow for Lamotrigine.

While specific quantitative data on the percentage of this compound formed under each stress condition is not extensively published, oxidative conditions are the most likely to generate this impurity.

Metabolic Pathway

Lamotrigine is primarily metabolized in the liver via glucuronidation. However, a minor metabolic pathway involves oxidation, leading to the formation of this compound. This N-oxidation is believed to be mediated by the cytochrome P450 (CYP) enzyme system. Specifically, studies have suggested the involvement of CYP2A6 and CYP2D6 in the formation of an arene oxide intermediate, which is related to the N-oxidation pathway.[1]

Caption: Metabolic pathways of Lamotrigine.

In a study involving radiolabeled lamotrigine in rats, lamotrigine N-oxide was found to constitute approximately 0.9% of the administered dose recovered in the urine.[2]

Analytical Methodologies for this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in both bulk drug substance and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method can be used to separate Lamotrigine from its impurities, including the N2-oxide.

Table 2: Example HPLC-UV Method Parameters for Lamotrigine and Impurities

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium dihydrogen ortho phosphate buffer (pH 7.4) and Methanol (60:40 v/v) |

| Flow Rate | 1.3 mL/min |

| Detection | UV at 305 nm |

| Column Temperature | Ambient |

Experimental Protocol: HPLC-UV Analysis of Lamotrigine and Impurities

-

Standard Preparation:

-

Prepare a stock solution of Lamotrigine reference standard (e.g., 100 µg/mL) in methanol.

-

Prepare a stock solution of this compound reference standard at a known concentration in a suitable solvent.

-

Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for calibration.

-

-

Sample Preparation (for drug substance):

-

Accurately weigh and dissolve a known amount of the Lamotrigine drug substance in the mobile phase to obtain a final concentration within the calibration range.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions into the chromatograph.

-

Monitor the chromatogram at 305 nm.

-

Identify and quantify the this compound peak based on its retention time and the calibration curve generated from the reference standard.

-

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices like plasma, UHPLC-MS/MS is the method of choice.

Table 3: UHPLC-MS/MS Method Parameters for this compound in Plasma

| Parameter | Condition |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 272.0 -> 256.0 |

| Internal Standard | Lamotrigine-¹³C, d₃ |

Experimental Protocol: UHPLC-MS/MS Analysis of this compound in Plasma

-

Sample Pre-treatment:

-

To a 100 µL plasma sample, add an internal standard solution.

-

Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the sample.

-

Collect the supernatant for analysis.

-

-

Chromatographic and Mass Spectrometric Analysis:

-

Inject the prepared sample into the UHPLC-MS/MS system.

-

Perform chromatographic separation using the specified gradient program.

-

Monitor the specified MRM transitions for this compound and the internal standard.

-

Quantify the concentration of this compound using a calibration curve prepared in blank plasma.

-

A typical workflow for the bioanalytical method is presented below:

Caption: Bioanalytical workflow for this compound.

Regulatory Considerations and Limits

The control of impurities in pharmaceutical products is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively.

Table 4: ICH Thresholds for Impurities in New Drug Products

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 1 g | 0.1% | 0.2% or 1.0 mg TDI, whichever is lower | 0.5% or 1.0 mg TDI, whichever is lower |

| > 1 g | 0.05% | 0.10% or 2.0 mg TDI, whichever is lower | 0.15% or 5.0 mg TDI, whichever is lower |

| TDI: Total Daily Intake |

Specific limits for this compound are not explicitly defined in major pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore, the limits are generally based on the ICH guidelines and are established by the manufacturer based on toxicological data and the manufacturing process capability.

Synthesis of this compound Reference Standard

The availability of a pure reference standard of this compound is essential for the accurate identification and quantification of this impurity. The synthesis of this compound typically involves the direct oxidation of Lamotrigine using a suitable oxidizing agent. A potential synthetic route is the oxidation of the triazine ring of lamotrigine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.

Conclusion

This compound is a relevant impurity and minor metabolite of Lamotrigine that requires careful monitoring and control. This technical guide has provided an in-depth overview of its formation, analytical methodologies for its quantification, and the regulatory framework governing its limits. A thorough understanding of these aspects is crucial for ensuring the quality, safety, and efficacy of Lamotrigine-containing pharmaceutical products. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the pharmaceutical industry. Further research to establish more precise quantitative data on its formation under various stress conditions and to fully elucidate the enzymatic pathways involved in its metabolic formation will continue to be of value.

References

Lamotrigine N2-Oxide: A Technical Whitepaper on its Biological Significance and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine, an established phenyltriazine anticonvulsant and mood stabilizer, undergoes extensive metabolism in vivo. Among its various metabolic products is Lamotrigine N2-Oxide, a minor metabolite formed through oxidation. While the pharmacological profile of the parent drug, lamotrigine, is well-characterized—primarily involving the blockade of voltage-gated sodium channels and inhibition of glutamate release—the specific biological activity of this compound remains largely uninvestigated. This technical guide provides a comprehensive overview of this compound, summarizing its metabolic origin and the current, limited understanding of its properties. Crucially, this document serves as a resource for researchers by detailing the key experimental protocols and theoretical signaling pathways, derived from the known mechanisms of lamotrigine, that can be employed to elucidate the biological activity of its N2-oxide metabolite. This includes in-depth methodologies for assessing effects on voltage-gated sodium channels and glutamate release. The provided experimental workflows and conceptual diagrams are intended to facilitate future research into the pharmacological and toxicological profile of this metabolite, a critical step in fully understanding the complete disposition and activity of lamotrigine.

Introduction to Lamotrigine and its Metabolism

Lamotrigine is a widely prescribed therapeutic agent for the management of epilepsy and bipolar disorder.[1] Its mechanism of action is primarily attributed to the state-dependent inhibition of voltage-gated sodium channels (VGSCs), which leads to a reduction in neuronal hyperexcitability.[2][3] Additionally, lamotrigine has been shown to inhibit the release of the excitatory neurotransmitter glutamate, further contributing to its therapeutic effects.[4][5]

The in vivo disposition of lamotrigine is predominantly governed by hepatic metabolism, with the primary route of elimination being N-glucuronidation. The major metabolite is the inactive lamotrigine-2-N-glucuronide. However, several minor metabolites have also been identified, including this compound.

This compound: A Metabolite of Interest

This compound is a product of the oxidative metabolism of lamotrigine. While it is considered a minor metabolite in humans, a complete understanding of the biological activity of all metabolites is crucial for a comprehensive safety and efficacy profile of the parent drug. Currently, there is a paucity of publicly available data specifically detailing the pharmacological or toxicological activity of this compound. Studies have focused on its detection and quantification in various biological matrices as part of the broader pharmacokinetic profiling of lamotrigine. One study in cucumber plants suggested that this compound may be a short-lived intermediate.

Given the structural similarity to the parent compound, it is plausible that this compound could retain some affinity for the molecular targets of lamotrigine, albeit likely with different potency. To address this knowledge gap, this guide outlines the key experimental approaches to characterize its potential biological effects.

Proposed Experimental Protocols for Biological Activity Assessment

The following sections detail established experimental protocols that are suitable for investigating the biological activity of this compound, based on the known mechanisms of the parent drug, lamotrigine.

In Vitro Assessment of Voltage-Gated Sodium Channel (VGSC) Activity

The primary mechanism of action of lamotrigine is the blockade of VGSCs. Therefore, a key step in characterizing this compound is to assess its effects on these channels.

3.1.1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function.

-

Objective: To determine if this compound modulates the activity of VGSCs and to quantify its potency (IC50) and effects on channel gating properties.

-

Cell Line: Human embryonic kidney (HEK-293) cells stably expressing a specific human VGSC isoform of interest (e.g., NaV1.1, NaV1.2, NaV1.5, or NaV1.7).

-

Methodology:

-

Culture HEK-293 cells expressing the target NaV channel isoform.

-

Prepare cells for patch-clamp recording.

-

Establish a whole-cell patch-clamp configuration.

-

Record baseline sodium currents elicited by a voltage-step protocol.

-

Perfuse the cells with increasing concentrations of this compound.

-

At each concentration, record the sodium currents under the same voltage protocol.

-

Analyze the data to determine the concentration-dependent block of the peak sodium current and calculate the IC50 value.

-

Investigate effects on channel kinetics, including voltage-dependence of activation and inactivation, and recovery from inactivation.

-

-

Data Presentation:

| Parameter | Description |

| IC50 | The half-maximal inhibitory concentration for the peak sodium current. |

| ΔV1/2 of Inactivation | The shift in the voltage at which half the channels are inactivated. |

| τ of Recovery | The time constant for recovery from inactivation. |

3.1.2. High-Throughput Fluorescent-Based Assays

For initial screening, membrane potential-sensitive dyes can be used.

-

Objective: To rapidly screen for inhibitory activity of this compound on VGSCs.

-

Principle: These assays use fluorescent dyes that report changes in membrane potential. Depolarization caused by sodium influx through VGSCs is measured as a change in fluorescence.

-

General Protocol:

-

Plate cells stably expressing the target NaV channel in a multi-well format.

-

Load cells with a membrane potential-sensitive fluorescent dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the channels to open using a chemical activator (e.g., veratridine).

-

Measure the change in fluorescence using a plate reader.

-

Calculate the concentration-response curve and determine the IC50.

-

Assessment of Glutamate Release

Lamotrigine is known to inhibit the release of glutamate. This can be investigated for this compound using both in vitro and ex vivo preparations.

3.2.1. In Vitro Glutamate Release from Primary Neuronal Cultures or Synaptosomes

-

Objective: To determine if this compound inhibits depolarization-evoked glutamate release.

-

Preparation: Primary cortical or hippocampal neurons, or purified synaptosomes.

-

Methodology:

-

Prepare primary neuronal cultures or synaptosomes.

-

Pre-incubate the preparations with varying concentrations of this compound.

-

Depolarize the cells/synaptosomes with a high concentration of potassium chloride (KCl) or a chemical stimulus like 4-aminopyridine (4-AP).

-

Collect the supernatant.

-

Measure the concentration of glutamate in the supernatant using a commercially available glutamate assay kit (e.g., Amplex Red Glutamate/Glutamate Oxidase Assay Kit) or by HPLC.

-

-

Data Presentation:

| Concentration of this compound | % Inhibition of Glutamate Release |

| 1 µM | |

| 10 µM | |

| 100 µM |

3.2.2. Ex Vivo Measurement in Brain Slices

-

Objective: To measure the effect of this compound on synaptic transmission in a more intact neural circuit.

-

Preparation: Acute brain slices (e.g., hippocampus or cortex).

-

Methodology:

-

Prepare acute brain slices from rodents.

-

Maintain slices in artificial cerebrospinal fluid (aCSF).

-

Perform whole-cell patch-clamp recordings from neurons to measure evoked excitatory postsynaptic currents (eEPSCs).

-

Establish a stable baseline of eEPSCs.

-

Bath-apply this compound at a defined concentration.

-

Record eEPSCs in the presence of the compound.

-

Analyze the change in the amplitude of the eEPSCs. A decrease in amplitude without a change in the paired-pulse ratio would suggest a postsynaptic mechanism, while a change in the paired-pulse ratio would indicate a presynaptic effect on release probability.

-

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and investigating the biological activity of this compound.

Caption: Metabolic and Mechanistic Pathway of Lamotrigine.

References

- 1. Lamotrigine - Wikipedia [en.wikipedia.org]

- 2. PharmGKB Summary: Lamotrigine Pathway, Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Lamotrigine inhibits postsynaptic AMPA receptor and glutamate release in the dentate gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The anticonvulsant, lamotrigine decreases spontaneous glutamate release but increases spontaneous GABA release in the rat entorhinal cortex in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Lamotrigine N2-Oxide: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Lamotrigine N2-oxide, a significant metabolite and impurity of the widely used anticonvulsant and mood stabilizer, Lamotrigine. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format for ease of comparison and interpretation.

Introduction

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is an established therapeutic agent for epilepsy and bipolar disorder. During its metabolism and synthesis, various related substances can be formed, including the N2-oxide derivative. The formation of such impurities is of critical interest in drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. This compound (CAS 136565-76-9) is one such related compound that requires thorough characterization for its effective identification and control.

Synthesis of this compound

While specific literature detailing a dedicated synthesis of this compound is limited, a plausible and effective method involves the direct oxidation of Lamotrigine. This approach is based on established chemical principles for the N-oxidation of heteroaromatic compounds, particularly those containing nitrogen atoms susceptible to oxidation.

Proposed Synthetic Scheme:

The synthesis of this compound can be achieved by the direct oxidation of Lamotrigine using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The N2-position of the triazine ring is a likely site for oxidation due to its electronic characteristics.

Stability of Lamotrigine N2-Oxide under various conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine N2-Oxide (LTG N2-Oxide) is a primary metabolite of Lamotrigine, an established anticonvulsant medication used in the management of epilepsy and bipolar disorder.[1] As a metabolite, understanding the stability profile of LTG N2-Oxide is crucial for a comprehensive assessment of the parent drug's behavior in biological systems and for the development of accurate analytical methods for its detection. This technical guide provides a summary of the currently available information on the stability of this compound under various conditions. It is important to note that while extensive stability data exists for the parent drug, Lamotrigine, specific and comprehensive forced degradation studies on the isolated N2-oxide metabolite are limited in publicly available literature.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide | [1] |

| CAS Number | 136565-76-9 | [1] |

| Molecular Formula | C₉H₇Cl₂N₅O | [1] |

| Molecular Weight | 272.1 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Slightly soluble in DMSO and Methanol |

Stability Summary

The stability of this compound has been primarily assessed in the context of its presence in biological matrices and as a transformation product of Lamotrigine. Comprehensive forced degradation studies are not widely reported.

Table 1: Stability of this compound in Biological Matrix (Human Plasma)

| Condition | Duration | Stability | Reference |

| Room Temperature | 8 hours | Stable | |

| -80 °C | 80 days | Stable | |

| Freeze-Thaw Cycles | 3 cycles | Stable |

Table 2: Inferred Stability of this compound Under Stress Conditions (Primarily based on Lamotrigine degradation studies)

| Stress Condition | Observation | Inferred Stability of LTG N2-Oxide | Reference |

| Oxidative | LTG N2-Oxide is a transformation product of Lamotrigine under advanced oxidation processes (UV, ozone). It can be further oxidized, leading to the opening of the triazine ring. | Susceptible to strong oxidative conditions. | |

| Photolytic | Lamotrigine is relatively photostable, though it can generate singlet oxygen upon UV absorption. | Likely to exhibit some degree of photostability, but may be susceptible to photodegradation under intense UV exposure. | |

| Acidic/Basic/Thermal | Specific data for LTG N2-Oxide is not available. The parent drug, Lamotrigine, shows susceptibility to degradation under acidic, basic, and thermal stress. | Stability under these conditions is not established but may be presumed to be labile based on the parent compound's profile. |

Experimental Protocols

A validated stability-indicating analytical method is essential for assessing the stability of this compound. The following outlines a suitable methodology based on published literature for the simultaneous determination of Lamotrigine and its metabolites.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method is suitable for the quantitative analysis of this compound in stability studies.

-

Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Approximately 0.4 mL/min.

-

Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode. The specific ion transitions for this compound would be monitored.

-

Sample Preparation: For forced degradation studies, the stressed samples of this compound would be diluted with the mobile phase to an appropriate concentration before injection.

Degradation Pathway

Based on available data, the degradation of Lamotrigine can lead to the formation of this compound, which can then undergo further degradation. The following diagram illustrates this proposed pathway under oxidative stress.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment of this compound.

Conclusion

The available data indicates that this compound is stable in human plasma under typical storage and handling conditions. It is formed as a transformation product of Lamotrigine under oxidative stress and is itself susceptible to further oxidation. However, a comprehensive understanding of its stability profile requires dedicated forced degradation studies under a wider range of conditions, including acidic, basic, and thermal stress, as well as systematic photostability testing. The analytical methodologies are well-established to support such studies. Further research in these areas would be highly beneficial for a complete characterization of this important metabolite.

References

Methodological & Application

Analytical Methods for the Detection of Lamotrigine N2-Oxide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. During its metabolism or as a potential impurity in the drug substance, Lamotrigine can be converted to its N2-oxide derivative. The accurate and sensitive detection of Lamotrigine N2-Oxide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for ensuring the quality and safety of pharmaceutical formulations.

These application notes provide detailed protocols for the quantitative analysis of this compound in both biological matrices (human plasma) and as a pharmaceutical impurity. The methodologies described leverage modern analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for bioanalysis and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for impurity profiling.

Application Note 1: Bioanalytical Method for this compound in Human Plasma

This application note details a robust and sensitive UHPLC-MS/MS method for the simultaneous quantification of Lamotrigine and its metabolite, this compound, in human plasma. This method is suitable for clinical and preclinical studies requiring the assessment of Lamotrigine metabolism and pharmacokinetics.

Quantitative Data Summary

| Parameter | Lamotrigine | This compound | Reference |

| Calibration Range | 0.025 - 2 mg/L | 0.000625 - 0.05 mg/L | [1][2] |

| Intra-day Precision (CV%) | < 14.3% | < 14.3% | [1] |

| Inter-day Precision (CV%) | < 14.3% | < 14.3% | [1] |

| Intra-day and Inter-day Bias | -11.7% to 5.7% | -11.7% to 5.7% | [1] |

| Recovery | 91.7% - 101.5% | 91.7% - 101.5% | |

| Matrix Factor | 98.1% - 110.1% | 98.1% - 110.1% | |

| Stability (Room Temp.) | 8 hours | 8 hours | |

| Stability (-80 °C) | 80 days | 80 days | |

| Freeze-Thaw Stability | 3 cycles | 3 cycles |

Experimental Protocol

1. Materials and Reagents

-

Lamotrigine and this compound reference standards

-

Lamotrigine-¹³C₃ (Internal Standard, IS)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (K₂EDTA)

-

Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lamotrigine, this compound, and Lamotrigine-¹³C₃ (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

-

Plasma Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 30 seconds.

3. Solid Phase Extraction (SPE)

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4. UHPLC-MS/MS Conditions

-

UHPLC System: A validated UHPLC system.

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A suitable gradient to separate the analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions:

-

Lamotrigine: m/z 256.0 > 144.9.

-

This compound: m/z 272.2 > 241.9.

-

Lamotrigine-¹³C₃ (IS): m/z 259.1 > 144.8.

-

5. Data Analysis

-

Quantify Lamotrigine and this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Application Note 2: Impurity Profiling of this compound in Drug Substance

This application note describes a stability-indicating HPLC-UV method for the detection and quantification of this compound as a potential impurity in Lamotrigine drug substance. This method is crucial for quality control and stability testing in pharmaceutical development and manufacturing.

Quantitative Data Summary (Typical Performance)

| Parameter | Value | Reference |

| Linearity Range | 0.05 - 2.0 µg/mL | Adapted from |

| Limit of Detection (LOD) | ~0.015 µg/mL | Adapted from |

| Limit of Quantification (LOQ) | ~0.05 µg/mL | Adapted from |

| Accuracy (% Recovery) | 98.0% - 102.0% | Adapted from |

| Precision (RSD%) | < 2.0% | Adapted from |

Experimental Protocol

1. Materials and Reagents

-

Lamotrigine drug substance

-

This compound reference standard

-

HPLC-grade acetonitrile and methanol

-

Potassium dihydrogen phosphate

-

Orthophosphoric acid

-

HPLC-grade water

2. Standard and Sample Preparation

-

Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v).

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

-

Sample Solution (1 mg/mL): Accurately weigh and dissolve Lamotrigine drug substance in the mobile phase.

3. Forced Degradation Studies (for method validation)

-

Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C.

-

Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C.

-

Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

-

Photolytic Degradation: Expose the drug substance solution to UV light.

-

Neutralize the acidic and basic samples before injection.

4. HPLC-UV Conditions

-

HPLC System: A validated HPLC system with a UV/PDA detector.

-

Column: A suitable reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 30°C.

-

Detection Wavelength: Monitor at a suitable wavelength for both Lamotrigine and this compound (e.g., 270 nm or 305 nm).

5. Data Analysis

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

-

Quantify the impurity using the external standard method with the calibration curve.

References

Application Note: HPLC-PDA Method for the Analysis of Lamotrigine N2-Oxide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. As with any pharmaceutical compound, the identification and quantification of impurities and degradation products are critical for ensuring its safety and efficacy. Lamotrigine N2-Oxide is a known metabolite and potential degradation product of Lamotrigine. Therefore, a robust analytical method for the separation and quantification of this compound from the parent drug is essential for quality control and stability studies. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector for the analysis of this compound.

Chemical Structures

Caption: Chemical structures of Lamotrigine and its N2-Oxide derivative.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions